Methanol-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trideuteriomethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJLVBELUTLKV-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171669 | |
| Record name | (2H3)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
35.060 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-29-2 | |
| Record name | Methan-d3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H3)Methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H3)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H3)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Investigations of Methanol D3
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Methanol-d3 is a widely utilized solvent in NMR spectroscopy, facilitating the analysis of various chemical structures and their dynamics. armar-europa.dezeotope.com Its primary advantage lies in the near elimination of solvent signals in ¹H NMR spectra, allowing for clearer observation of the analyte's protons. carlroth.com
Structural Elucidation in Organic and Inorganic Chemistry
In both organic and inorganic chemistry, NMR spectroscopy is a cornerstone for determining molecular structures. solubilityofthings.com this compound is frequently employed as a solvent for these analyses, enabling the unambiguous identification of unknown compounds. armar-europa.decarlroth.com For instance, it has been used in the spectroscopic analysis of dialkylaluminum alkoxides and trialkylaluminum-ether complexes. sigmaaldrich.comsigmaaldrich.com The use of deuterated solvents like this compound is standard practice to avoid overwhelming the spectrum with solvent protons, which would otherwise obscure the signals from the compound of interest. docbrown.info Two-dimensional NMR techniques, often performed in this compound, provide further detailed information about molecular connectivity and stereochemistry. researchgate.net
Conformational Analysis and Dynamics
NMR spectroscopy in this compound is also a powerful method for studying the conformation and dynamic processes of molecules. For example, the solution structure of the vasoactive peptide endothelin-1 (B181129) was determined in a this compound/water mixture using high-resolution ¹H-NMR spectroscopy, revealing details about its helical conformation and the flexibility of its terminal regions. nih.gov Furthermore, deuterium (B1214612) NMR (²H NMR) of specifically deuterated compounds, such as polymethylphenylsilane-d3, can provide insights into the dynamics of molecular motion in the solid state. dtic.mil These studies rely on the distinct NMR properties of deuterium to probe motional processes over a range of temperatures. dtic.mil
Quantitative NMR Methodologies
Quantitative NMR (qNMR) is a technique used to determine the concentration of substances. This compound has been utilized as an internal standard in qNMR for the quantification of methanol (B129727) in alcoholic beverages like apple wines and ciders. researchgate.net The principle of qNMR relies on the direct relationship between the integrated signal intensity and the number of corresponding nuclei. The use of a deuterated internal standard like this compound allows for accurate and precise quantification. researchgate.netckisotopes.com This methodology offers a rapid and reliable alternative to traditional chromatographic techniques for alcohol analysis. researchgate.net
Solvent Effects in NMR Spectroscopy
The choice of solvent can significantly influence NMR chemical shifts. thieme-connect.de Studies have shown that solvent effects, particularly from protic solvents like methanol, can be significant for ¹³C chemical shifts. aip.org In some cases, labile protons on an analyte can exchange with the deuterium of the this compound solvent, leading to the disappearance of their signals in the ¹H NMR spectrum. thieme-connect.deacs.org This phenomenon can be a useful tool for identifying such exchangeable protons within a molecule. docbrown.info The chemical shifts of many common industrial solvents have been documented in Methanol-d4 (a related deuterated methanol), providing a valuable resource for identifying trace impurities in samples. acs.orgacs.org
Infrared (IR) and Vibrational Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. The isotopic substitution in this compound leads to predictable shifts in its vibrational frequencies compared to non-deuterated methanol, aiding in the assignment of specific vibrational modes. uibk.ac.atnih.gov
Fundamental Vibrational Mode Assignments
The vibrational spectrum of methanol has been a subject of extensive study. uibk.ac.atnih.gov The use of deuterated isotopologues like this compound (CD3OH) and fully deuterated methanol (CD3OD) is crucial for the unambiguous assignment of its twelve fundamental vibrational modes, all of which are IR active. uibk.ac.atnih.govru.nl For instance, in studies of methanol adsorbed on gallium oxide surfaces, experiments with this compound confirmed the assignments of C-H stretching modes. conicet.gov.ar The isotopic shifts observed upon deuteration help to distinguish between different types of vibrations, such as C-H stretches, O-H bends, and CH3 rocks. ru.nl
Research on the interaction of methanol with gold clusters has also utilized this compound to identify which vibrational modes are sensitive to this interaction. ru.nl Specifically, the C-O stretch mode and a coupled CD3 deformation/C-O stretch mode were found to be most affected. ru.nl The comparison between the spectra of CH3OH and CD3OH allows for a more confident assignment of the observed vibrational bands. ru.nl
Below is a table summarizing some of the assigned vibrational modes for this compound.
| Vibrational Mode | Frequency (cm⁻¹) |
| OD Bending | ~1288 |
| Symmetric CD3 Deformation | ~1135 |
| CD3 Rocking | ~776 |
| C-O Stretch (on Au clusters) | ~925 |
| Coupled CD3 deformation/C-O stretch (on Au clusters) | ~1085 |
Data compiled from studies on this compound and its complexes. ru.nl
Anharmonicity and Mode-Coupling Studies
The vibrational spectra of molecules are often first approached using the harmonic approximation, which models molecular vibrations as simple harmonic oscillators. However, this model has its limitations as it fails to account for the dissociation of bonds at higher energy levels and neglects the interactions between different vibrational modes. oup.com Anharmonic approaches, which consider the true, non-parabolic potential energy surface, are therefore essential for a more accurate description of molecular vibrations. oup.com
In the case of this compound, anharmonicity and mode-coupling are significant. Anharmonic calculations are necessary to accurately predict the vibrational frequencies and to understand phenomena such as resonances, where two or more vibrational states have similar energies and can mix. core.ac.uk Studies have shown that an increasing degree of deuteration in methanol can help in lifting these resonances, leading to a more straightforward assignment of spectral bands. oup.comcore.ac.uk
Vibrational self-consistent field (VSCF) and vibrational configuration interaction (VCI) are two powerful computational methods used to study anharmonicity and mode-coupling in molecules like this compound. oup.comcore.ac.uk These methods provide a more rigorous theoretical model that can recapitulate experimental assignments of fundamental vibrations, overtones, and combination bands. core.ac.uk For the this compound dimer, the diagonal anharmonicity constant for the donor OH stretching-libration has been determined to be -99(5) cm⁻¹, which is in good agreement with that of non-deuterated methanol. nist.gov Furthermore, a coupling constant of +42(5) cm⁻¹ was found between the stretching and libration fundamental bands. nist.gov
Matrix Isolation Infrared (MI-IR) Spectroscopy Studies
Matrix Isolation Infrared (MI-IR) spectroscopy is a powerful experimental technique for studying the vibrational properties of molecules. In this method, the molecule of interest is trapped in a solid, inert matrix, typically a noble gas like argon (Ar) or neon (Ne), at very low temperatures. core.ac.ukuni-saarland.de This environment quenches molecular rotation and prevents oligomerization, resulting in simplified and well-resolved vibrational spectra. core.ac.uk
MI-IR studies of this compound have provided a wealth of information about its vibrational fundamentals. oup.comcore.ac.uk By comparing the spectra of different isotopologues of methanol, such as CH3OH, CH3OD, and CD3OD, researchers have been able to make unambiguous assignments of all fundamental vibrations in the mid-infrared region. oup.comcore.ac.uk For instance, the C-O stretch mode in CD3OD is observed around 983 cm⁻¹, while the CD3 deformation modes are found at 1135, 1080, and 1024 cm⁻¹. nih.gov
The technique has also been instrumental in studying the formation of hydrogen-bonded complexes of methanol with other molecules. uni-saarland.de By co-depositing this compound with other compounds in an inert matrix, the intermolecular interactions and the resulting shifts in vibrational frequencies can be precisely measured. amegroups.org
Hydrogen Bonding Network Analysis
The hydrogen bond is a fundamental intermolecular interaction that governs the properties of methanol in its condensed phases. wiley-vch.despectroscopyonline.com Methanol is an interesting case as it can donate one hydrogen bond and accept up to two, leading to the formation of linear chains, rings, and branched networks. spectroscopyonline.com The study of the hydrogen bonding network in methanol and its isotopologues is crucial for understanding its local structure and dynamics. wiley-vch.despectroscopyonline.com
In the solid state, methanol exists in different crystalline phases (α, β, and γ), all of which are composed of infinite hydrogen bond chains. wiley-vch.de In the liquid state, the structure is more complex, with a mixture of linear aggregates and cyclic structures. spectroscopyonline.com Ab initio molecular dynamics simulations have revealed that liquid methanol is dominated by branched linear chains with a significant contribution from tetrameric to hexameric rings. spectroscopyonline.com Five-membered rings have been found to be the most stable cyclic structures. spectroscopyonline.com
The study of methanol dimers provides a fundamental understanding of the hydrogen bonding in larger clusters. The donor OH librational mode in the methanol dimer is significantly blue-shifted relative to the torsional mode of the monomer, a direct consequence of the formation of the hydrogen bond. researchgate.netdea.gov Isotopic substitution, as in this compound, provides a sensitive probe for these interactions. For example, H/D exchange processes can be monitored to understand the dynamics of hydrogen bond networks. dea.govcore.ac.uk
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This compound is widely used in MS (B15284909) for various purposes, from serving as a solvent to aiding in the identification of reaction products and the elucidation of fragmentation pathways. cdnsciencepub.com
Reaction Product Identification and Quantification
The use of deuterated solvents like this compound is a valuable tool in mass spectrometry for the identification and quantification of reaction products. The known mass difference between hydrogen and deuterium allows for the clear distinction between analyte molecules and solvent-analyte reaction products. cdnsciencepub.com
For example, in electrospray ionization mass spectrometry (ESI-MS), using this compound as a solvent can help to identify the extent of reactions between the solvent and the analyte. cdnsciencepub.com A study on the analysis of secondary organic aerosol (SOA) demonstrated that mass spectra recorded in CD3OH provided the most information about solvent-analyte reactions, with over 200 peaks at even m/z values attributed to these reaction products. cdnsciencepub.com This isotopic labeling is also crucial for distinguishing between isobaric ions, such as those containing ¹³C. cdnsciencepub.com
Furthermore, deuterated compounds, including those synthesized using this compound, are commonly used as internal standards in quantitative mass spectrometry. This is because their chemical behavior is very similar to their non-deuterated counterparts, but they can be distinguished by their mass, allowing for accurate quantification.
Fragmentation Pathway Elucidation
Electron ionization (EI) is a common ionization technique in mass spectrometry that results in the fragmentation of the analyte molecule. The resulting fragmentation pattern is a "fingerprint" that can be used for structural elucidation. The use of isotopically labeled compounds like this compound is a powerful strategy for unraveling these complex fragmentation pathways.
The electron ionization mass spectrum of this compound (CD3OH) shows a distinct pattern of fragments that differs from that of regular methanol (CH3OH) due to the presence of deuterium atoms. nist.gov The molecular ion ([CD3OH]⁺˙) is observed at a mass-to-charge ratio (m/z) of 35.
The primary fragmentation steps for this compound can be inferred from its mass spectrum:
Loss of a deuterium radical (˙D): This is a common fragmentation pathway for alcohols, leading to the formation of a stable oxonium ion. In the case of this compound, this results in the [CD2OH]⁺ ion at m/z 33.
Loss of a hydrogen radical (˙H): The loss of the hydroxyl hydrogen leads to the [CD3O]⁺ ion at m/z 34.
Loss of formaldehyde-d2 (CD2O): This rearrangement reaction leads to the formation of a [DH]⁺˙ radical cation, though this is a less prominent pathway.
Alpha-cleavage: The cleavage of the C-O bond results in the formation of the trideuteriomethyl cation ([CD3]⁺) at m/z 18 and a hydroxyl radical (˙OH).
The analysis of the fragmentation patterns of deuterated compounds provides invaluable information for understanding the underlying mechanisms of ion fragmentation in mass spectrometry.
Data Tables
Vibrational Frequencies of this compound (CD3OH)
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
| Torsion | 256 | |
| C-O Stretch | ~983 | nih.gov |
| OD Bend | ~1060 | nih.gov |
| CD3 Deformation | 1024 | nih.gov |
| CD3 Deformation | 1080 | nih.gov |
| CD3 Deformation | 1135 | nih.gov |
| CD3 Rocking | 776 | nih.gov |
| CD3 Rocking | 892 | nih.gov |
Key Mass Spectrometry Fragments of this compound (CD3OH)
| m/z | Proposed Fragment Ion |
| 35 | [CD3OH]⁺˙ (Molecular Ion) |
| 34 | [CD3O]⁺ |
| 33 | [CD2OH]⁺ |
| 18 | [CD3]⁺ |
Mechanistic Elucidation Using Methanol D3 As an Isotopic Probe
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a powerful phenomenon that reveals differences in reaction rates between molecules containing different isotopes. libretexts.org The substitution of hydrogen with deuterium (B1214612) in Methanol-d3 leads to a greater mass, resulting in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. libretexts.org This difference in bond strength often leads to a slower reaction rate when a C-D bond is broken in the rate-determining step, a phenomenon known as a primary kinetic isotope effect.
Primary Isotope Effects in Rate-Limiting Steps
The measurement of primary KIEs using this compound is a cornerstone in identifying the rate-limiting step of a reaction. If the cleavage of a C-H bond in the methyl group of methanol (B129727) is the slowest step, substituting it with a C-D bond in this compound will significantly decrease the reaction rate.
A notable example is the oxidation of methanol. Studies on platinum single-crystal surfaces have demonstrated a significant decrease in current densities when using this compound (CD3OH) compared to methanol (CH3OH). ua.es This observation strongly implies that the breaking of a C-H bond is a critical part of the rate-determining step in the methanol oxidation reaction. ua.es Similarly, in the decomposition of methoxy (B1213986) species on a Ni(110) surface, a substantial primary KIE was observed. The decomposition of CD3O was found to be significantly slower than that of CH3O, with an isotopic rate ratio (kH/kD) of 5.1 at 270 K. aip.org This large KIE value indicates that the C-H bond cleavage is a key component of the reaction's activation barrier. aip.org
These findings are crucial for understanding and optimizing catalytic processes. For instance, in the development of direct methanol fuel cells, identifying the C-H bond cleavage as the rate-limiting step provides a clear target for catalyst design to improve efficiency. rsc.orgrsc.org
Secondary Isotope Effects in Reaction Mechanisms
Secondary kinetic isotope effects (SKIEs) occur when isotopic substitution takes place at a position not directly involved in bond breaking in the rate-determining step. princeton.edu Although smaller than primary effects, SKIEs provide valuable information about changes in the transition state structure. princeton.edu
Inverse secondary kinetic isotope effects (kH/kD < 1) have been observed in SN2 reactions involving methyl-d3 substrates. For example, the solvolysis of methyl-d3 p-bromobenzenesulphonate in methanol showed an inverse KIE of 0.94. cdnsciencepub.com This is attributed to the stiffening of C-H bending vibrations in the more sterically crowded transition state of the SN2 reaction. cdnsciencepub.com In contrast, normal SKIEs (kH/kD > 1) are often associated with SN1 reactions, where the transition state is less sterically hindered. cdnsciencepub.com
The magnitude and direction of the SKIE can therefore help distinguish between different reaction mechanisms. For instance, a study on the reaction of sodium thiosulfate (B1220275) with a-deuterated alkyl bromides, including a methyl-d3 derivative, surprisingly yielded normal KIEs, challenging the general applicability of using the a-deuterium isotope effect as a definitive test for SN1 versus SN2 mechanisms. cdnsciencepub.com This highlights the importance of considering the specific reaction conditions and reactants when interpreting SKIE data.
Solvent Isotope Effects
When this compound is used as a solvent, it can give rise to solvent isotope effects (SIEs). These effects can be complex and arise from several factors, including the solvent acting as a reactant, rapid hydrogen-deuterium exchange with the substrate, and changes in solvation of the reactants and transition state. libretexts.org
In proton transfer reactions, using this compound (or more commonly, MeOD where only the hydroxyl proton is deuterated) as the solvent can lead to significant SIEs. For example, the ionization of 2-nitropropane (B154153) by methoxide (B1231860) ion in methanol exhibits a substantial solvent isotope effect. rsc.org This effect is attributed to the different solvation energies of the methoxide ion and the transition state in methanol versus deuterated methanol. rsc.org
The study of SIEs in this compound can provide insights into the role of the solvent in the reaction mechanism, particularly in proton transfer and acid-base catalysis. The interpretation of these effects often requires careful consideration of the multiple ways the isotopic substitution in the solvent can influence the reaction. nih.gov
Reaction Pathway Determination in Catalysis
Isotopic labeling with this compound is a powerful technique for tracing the fate of the methyl group in catalytic reactions, thereby elucidating complex reaction pathways.
Heterogeneous Catalysis Mechanisms (e.g., Methanol Oxidation, Decomposition)
In heterogeneous catalysis, where reactions occur on the surface of a solid catalyst, this compound is instrumental in identifying reaction intermediates and understanding the sequence of elementary steps.
Methanol Decomposition: The decomposition of methanol on metal surfaces is a fundamental step in many catalytic processes. Time-resolved electron energy loss spectroscopy (TREELS) studies of this compound decomposition on Ni(110) have allowed for the direct observation of the methoxy intermediate (CD3O) and the determination of the kinetic parameters for its decomposition. aip.org This provides direct evidence for the reaction pathway involving a methoxy intermediate.
Methanol-to-Olefins (MTO): In the MTO process, which converts methanol to valuable light olefins, understanding the reaction mechanism is crucial for catalyst development. oup.com While not directly using this compound, studies often employ 13C-labeled methanol to trace the carbon backbone. However, the principles of isotopic labeling are central to unraveling the complex reaction network involving a "hydrocarbon pool" mechanism. rsc.orgtum.de
Homogeneous Catalysis Pathways
In homogeneous catalysis, where the catalyst is in the same phase as the reactants, this compound helps to elucidate the mechanism of transformations mediated by soluble catalysts.
Dehydrogenation and Reforming: The catalytic dehydrogenation of methanol is a promising route for hydrogen production. rsc.org In the aqueous reforming of methanol using homogeneous ruthenium pincer complexes, the mechanism involves the dehydrogenation of methanol to formaldehyde (B43269). rsc.org While direct studies with this compound are less common in these specific systems, the mechanistic proposals often rely on principles established from isotopic labeling studies in related reactions. DFT studies have been employed to explore the reaction mechanism for the methanol-to-syngas reaction catalyzed by a Ru-PNP pincer complex, proposing a pathway involving the decarbonylation of a methyl formate (B1220265) intermediate. acs.org
Deuteration of Alkenes: this compound (in the form of MeOD) can serve as a deuterium source in catalytic deuteration reactions. For instance, visible light-promoted deuteration of alkenes has been achieved using a cobalt catalyst with MeOD as the deuterium source. chinesechemsoc.org This demonstrates the direct involvement of the deuterated solvent in the reaction pathway.
Interactive Data Table: Kinetic Isotope Effects in this compound Studies
| Reaction | Catalyst/Conditions | Isotope Effect Type | kH/kD | Reference |
| Methanol Oxidation | Pt(111) electrode | Primary | >1 | ua.es |
| Methoxy Decomposition | Ni(110) surface | Primary | 5.1 ± 0.8 | aip.org |
| Methyl p-bromobenzenesulphonate Solvolysis | Methanol | Secondary | 0.94 | cdnsciencepub.com |
| 2-Nitropropane Ionization | Methoxide in Methanol | Solvent | 2.28 | rsc.org |
Surface-Mediated Reactions and Intermediates
The study of reactions on catalyst surfaces is crucial for optimizing industrial processes. This compound is instrumental in unraveling the mechanisms of these heterogeneous reactions by tracking the involvement of the methyl group and identifying key surface-bound intermediates.
Research on zeolite catalysts, such as H-ZSM-5 and H-SSZ-13, has utilized isotopic labeling to understand the methanol-to-hydrocarbons (MTH) and methanol-to-olefins (MTO) processes. In one computational study, ab initio molecular dynamics simulations on H-ZSM-5 investigated how methanol loading affects the methylation of the zeolite framework. acs.org These simulations provide insight into the dynamics of methanol molecules and their interaction with Brønsted acid sites, a critical step in catalyst activation. acs.org
Further studies on H-SSZ-13 have explored methanol-mediated hydrogen transfer (HT) reactions involving alkenes, which are catalyzed by Lewis acid sites (LAS) on the zeolite surface. acs.org In this proposed mechanism, methanol and an alkene co-adsorb at the LAS. Subsequently, a hydrogen from the methanol's hydroxyl group and a hydrogen from its methyl group are transferred in a single step to the alkene's double bond. acs.org The use of deuterated analogs allows for the verification of such pathways by tracking the deuterium atoms into the final alkane product. The formation of formaldehyde (HCHO), a key intermediate, is also investigated, with potential pathways including the direct decomposition of methanol at LAS. acs.org
On metal surfaces, this compound and its isotopologues have been used to clarify reaction selectivity. For instance, the oxidation of acetate (B1210297), a common intermediate in oxidation reactions on gold surfaces, was studied using d3-acetate on Au(111). harvard.edu These isotopic labeling experiments demonstrated that in the presence of coadsorbed oxygen, the methyl carbon primarily forms formaldehyde. In contrast, on a clean surface without extra oxygen, the acetate undergoes C-C bond cleavage to yield methyl radicals and methyl acetate. harvard.edu This highlights how isotopic tracers can reveal dramatic shifts in reaction mechanisms based on surface conditions.
The physical adsorption and desorption behavior of methanol on different crystal faces of copper (Cu(111), Cu(100), and Cu(110)) has also been examined. acs.org While these studies did not observe the formation of strongly bound intermediates like methoxy species under the experimental conditions, they provide foundational data on the initial interactions between methanol and the catalyst surface, which precede any chemical transformation. acs.org
| Catalyst/Surface | Reaction Studied | Key Findings from Isotopic Labeling | Reference |
| H-SSZ-13 Zeolite | Methanol-mediated hydrogen transfer to alkenes | Methanol facilitates hydrogen transfer at Lewis acid sites; a hydroxyl H and a methyl H are transferred to the alkene. | acs.org |
| Au(111) | Oxidation of acetate intermediate | Using d3-acetate showed that the methyl group's fate (forming formaldehyde or methyl radicals) depends on the presence of surface oxygen. | harvard.edu |
| H-ZSM-5 Zeolite | Methanol adsorption and activation | Molecular dynamics simulations show how methanol clustering at acid sites can lead to deprotonation and framework methylation. | acs.org |
| Interstellar Ice Analogs | Methanol formation | Experiments with D2CO and H atoms indicated that H-atom abstraction from formaldehyde by the methoxy radical (CH3O·) is a major formation route for methanol. | universiteitleiden.nl |
Proton and Hydrogen Atom Transfer Investigations
Proton transfer (PT) and hydrogen atom transfer (HAT) are fundamental steps in a vast number of chemical and biological reactions. This compound, in its forms CD3OH and CH3OD, serves as a critical tool to probe the specifics of these transfer processes, including the site of attack and whether the transfer occurs within a single molecule or between different molecules.
Site-Specific Hydrogen/Deuterium Abstraction
Determining which specific hydrogen atom is removed during a reaction is key to understanding its mechanism. Isotopic labeling with this compound allows for the precise identification of abstraction sites.
In the context of interstellar chemistry, the formation of methanol on ice grains is a topic of significant research. One proposed final step is the reaction between a methoxy radical and formaldehyde: CH3O· + H2CO → CH3OH + HCO. To test the importance of this HAT pathway, experiments were conducted using deuterated formaldehyde (D2CO) and hydrogen atoms. universiteitleiden.nl The significantly lower yield of deuterated methanol products compared to experiments with normal formaldehyde (H2CO) was attributed to the kinetic isotope effect of D-atom abstraction. This result implies that the radical-molecule abstraction route is a dominant process in methanol formation under these conditions. universiteitleiden.nl
Computational studies provide further detail on HAT mechanisms. Density functional theory (DFT) calculations on the methoxyl/methanol self-exchange reaction (CH3O· + CH3OH → CH3OH + ·CH3OH) have characterized it as a hydrogen atom transfer (HAT) process, as opposed to a proton-coupled electron transfer (PCET) pathway. researchgate.net In the HAT transition state, the unpaired electron density is located along the O-H bond vectors, which is characteristic of the direct transfer of a neutral hydrogen atom. researchgate.net
The large difference in bond strength between C-H and C-D or O-H and O-D bonds often leads to a significant kinetic isotope effect (KIE). An extreme example was observed in the abstraction of hydrogen versus deuterium from acetonitrile (B52724) by methyl radicals at 77 K, where the KIE was found to be at least 28,000. osti.gov This massive KIE is considered strong evidence for quantum tunneling, where the lighter proton can pass through the activation barrier rather than going over it, a phenomenon far less likely for the heavier deuteron (B1233211). osti.gov While this study did not use this compound directly, it illustrates the power of deuterium labeling in revealing fundamental quantum effects in abstraction reactions.
Intermolecular and Intramolecular Proton/Deuterium Transfer
This compound is frequently employed to differentiate between proton or deuterium transfer events that occur between two separate molecules (intermolecular) and those that occur within a single molecule (intramolecular).
A clear example of this application is found in the study of a base-promoted ring-opening reaction. uq.edu.au To determine the source of a proton in the final step, the reaction was carried out using d3-methanol (CD3OH) and its conjugate base, NaOCD3. The researchers investigated whether a deuteron from the newly formed -OCD3 group would be transferred to an anionic site on the same molecule (an intramolecular process). The degree of deuterium incorporation in the product provided evidence against a simple intramolecular transfer, suggesting that intermolecular proton transfer from solvent molecules or methanol generated in situ was a competing and significant pathway. uq.edu.au
In studies of molecular complexes, deuterated methanol is often used to prepare deuterated samples to investigate proton dynamics. For instance, 3-nitrophthalic acid was deuterated by dissolving it in methanol-d1 (CH3OD) to study proton transfer within intermolecular hydrogen bonds in molecular dimers. mdpi.com Similarly, H/D exchange using methanol-d1 was used to study a fast intramolecular double proton transfer in a different system, where the disappearance of N-H signals in the NMR spectrum after adding CH3OD confirmed the exchange. doi.org
This compound has also been used as a solvent to study ultrafast proton transfer dynamics between photoacids and photobases. acs.org In these experiments, using deuterated methanol (CD3OD) allowed researchers to monitor key vibrational modes that would otherwise be obscured by the solvent signals of normal methanol. This enabled the determination of time constants for deuteron transfer along solvent bridges connecting the two molecules, a quintessential intermolecular process. acs.org
| Study Type | System | Role of this compound | Finding | Reference |
| Mechanistic Organic Chemistry | Ring-opening of a gem-dibromocyclopropane | CD3OH used as nucleophile and potential deuteron source | Deuterium labeling helped distinguish between intramolecular and intermolecular proton transfer pathways. | uq.edu.au |
| Physical Chemistry | 2-Naphthol-based photoacid and quinoline-based photobase | CD3OD used as a solvent | Enabled spectroscopic observation of intermolecular deuteron transfer along solvent bridges, measuring the transfer kinetics. | acs.org |
| Supramolecular Chemistry | Dimers of nitrophthalic acid | CH3OD used for sample preparation (H/D exchange) | Facilitated the study of intermolecular proton transfer dynamics within hydrogen-bonded dimers. | mdpi.com |
| Molecular Spectroscopy | Diaminobiphenyl-diquino-diimine (DABQDI) | CD3OD used for H/D exchange | Confirmed fast intramolecular double proton transfer by observing the disappearance of N-H signals in ¹H NMR. | doi.org |
Computational and Theoretical Studies Involving Methanol D3
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. For Methanol-d3, DFT calculations offer insights into its geometry, vibrational frequencies, and interaction energies.
Dispersion-Corrected DFT Approaches (e.g., DFT-D3)
Standard DFT functionals often fail to accurately describe long-range van der Waals interactions, which are critical for understanding condensed-phase systems and molecular clusters. Dispersion-corrected DFT methods, such as Grimme's DFT-D3, have been developed to address this deficiency. bwhpc.de These methods add a correction term to the DFT energy to account for dispersion forces.
Studies on methanol (B129727) clusters have demonstrated the importance of including dispersion corrections. For instance, a DFT study using a dispersion-corrected B3LYP-D3 scheme for methanol clusters (CH3OH)n where n ranges from 4 to 7, revealed that dispersion significantly alters the structures compared to uncorrected B3LYP calculations. aip.org Another approach, the BLYP-D3 method, has been shown to provide binding energies for methanol tetramers that are in better agreement with high-level coupled-cluster results. aip.org The application of these dispersion-corrected methods is essential for accurately modeling the non-covalent interactions that govern the structure and stability of this compound aggregates.
Potential Energy Surface Mapping
The potential energy surface (PES) provides a comprehensive landscape of a molecule's energy as a function of its geometry. Mapping the PES is fundamental to understanding reaction pathways, conformational changes, and vibrational dynamics. For reactions involving methanol, such as its interaction with hydroxyl radicals, developing an accurate full-dimensional PES is a significant challenge. chemrxiv.org
Computational methods like the permutationally invariant polynomial-neural network (PIP-NN) based on a ∆-machine learning approach have been successfully used to construct accurate PESs for such reactions. chemrxiv.org This technique can elevate a DFT-level PES to a higher level of accuracy, such as UCCSD(T)-F12a/AVTZ, with significantly reduced computational cost. chemrxiv.org For this compound, mapping the PES allows for the detailed study of its reaction kinetics, including the determination of rate coefficients and branching ratios for different reaction channels. chemrxiv.org
Transition State Analysis
Identifying and characterizing transition states is crucial for understanding the kinetics and mechanisms of chemical reactions. DFT calculations are widely used to locate transition state structures and calculate their corresponding energy barriers.
In the context of methanol decomposition on catalytic surfaces, DFT studies have been instrumental in elucidating reaction pathways. For example, the decomposition of methanol on a Pt3Ni(111) surface was found to proceed via the pathway CH3OH → CH3O → CH2O → CHO → CO, with the initial O-H bond scission being the rate-limiting step. acs.org Similarly, DFT calculations have been used to investigate the methoxycarbonylation of styrene, where the transition state for β-hydride elimination from a methoxy (B1213986) intermediate was identified. mdpi.com For this compound, such analyses can provide insights into the kinetic isotope effects, where the heavier deuterium (B1214612) atoms can influence reaction rates.
Adsorption Energy Calculations on Surfaces
The interaction of this compound with solid surfaces is of great interest in catalysis and materials science. DFT calculations are a powerful tool for determining the adsorption energies and geometries of molecules on surfaces.
Studies on the adsorption of methanol on various surfaces, including TiO2(110) and metal surfaces like Pd(111), have highlighted the importance of using appropriate DFT functionals and dispersion corrections. ustc.edu.cnucl.ac.uk For instance, on TiO2(110), the calculated adsorption energies of methanol were found to vary depending on the functional used (PW91, DFT-D3, HSE06). ustc.edu.cn The PW91 functional slightly underestimated the adsorption, while the DFT-D3 correction tended to overestimate it when compared to the hybrid HSE06 functional. ustc.edu.cn On Pd(111), dispersion corrections were found to be critical, as the PBE functional alone predicted an unfavorable adsorption energy for methane (B114726). ucl.ac.uk These findings underscore the necessity of carefully selecting computational methods to obtain reliable adsorption energies for this compound on different substrates.
Ab Initio Molecular Dynamics (AIMD) Simulations
Ab initio molecular dynamics combines classical molecular dynamics with electronic structure calculations performed "on-the-fly." This approach allows for the simulation of the dynamic behavior of systems without the need for pre-parameterized force fields, enabling the study of bond formation and breaking.
Liquid State Dynamics and Interactions
AIMD simulations are particularly well-suited for studying the complex hydrogen-bonding network and dynamics of liquid methanol. aip.org These simulations provide detailed information about the structural and electronic properties of the liquid state. aip.org
Electric Field Effects on Molecular Behavior
Computational studies, particularly those employing density functional theory (DFT) and ab initio molecular dynamics (AIMD), have been instrumental in exploring the influence of external electric fields on the behavior of methanol and its isotopologues. rsc.orgmdpi.com These studies investigate how electric fields can alter molecular structures, interactions, and reactivity.
Research on methanol clusters under the influence of static electric fields has been conducted using DFT approaches. mdpi.com These computational methods predict a range of fundamental effects on single-molecule systems. mdpi.com For instance, AIMD simulations have been used to study the infrared (IR) spectrum of liquid methanol under static and homogeneous electric fields of varying intensities. mdpi.com Such simulations help in understanding the field-induced changes in the vibrational spectra, which are a direct reflection of the alterations in molecular structure and bonding.
In studies of methanol-water mixtures, AIMD simulations have revealed that the application of intense static electric fields can induce molecular dissociations, proton transfers, and complex chemical reactions. researchgate.netnih.gov The presence of water, however, has been shown to inhibit the chemical reactivity of methanol that is typically induced by electric fields. researchgate.netnih.gov The intensity of the electric field is a critical parameter, with studies exploring fields up to values close to the molecular dissociation threshold. mdpi.com
Microkinetic Modeling for Catalytic Processes
Microkinetic modeling is a powerful computational tool for investigating the kinetics of complex catalytic reactions at a fundamental level. mdpi.com It combines principles of computational chemistry with reaction kinetics to elucidate reaction mechanisms, identify rate-determining steps, and predict catalyst performance under various operating conditions. mdpi.comresearchgate.net
In the context of methanol, microkinetic modeling has been extensively applied to understand its synthesis and conversion into other valuable chemicals. For example, in the dehydration of methanol to dimethyl ether (DME) over zeolite catalysts, DFT-parametrized microkinetic models have been developed. acs.org These models can quantitatively capture the effects of catalyst structure, such as the proximity of acid sites, on reaction rates. acs.org
The process involves several key steps:
Reaction Mechanism Proposal: Based on experimental data and theoretical considerations, plausible reaction pathways are proposed. For methanol dehydration, this includes the initial adsorption of methanol onto an active site, followed by either a sequential or associative pathway to form DME. acs.org
DFT Calculations: The energies and structures of reactants, intermediates, transition states, and products for each elementary step in the proposed mechanism are calculated using DFT.
Such models have been instrumental in understanding the role of different catalytic components and reaction conditions. For instance, in CO2 hydrogenation to methanol, microkinetic analysis based on DFT calculations has helped to distinguish between different reaction pathways, such as the formate (B1220265) (HCOO) and reverse water-gas shift (RWGS) pathways, and to identify the rate-limiting steps. mdpi.com
Molecular Cluster Studies
The study of methanol clusters provides fundamental insights into the nature of intermolecular interactions, particularly hydrogen bonding, which governs the properties of liquid methanol. aip.org Computational methods are essential for determining the structure and stability of these clusters.
Global Minimum-Energy Structure Determination
Identifying the most stable geometric arrangement of molecules in a cluster, known as the global minimum-energy structure, is a significant computational challenge. For methanol clusters, (CH3OH)n, various computational strategies have been employed.
One common approach involves:
Global Optimization: Using intermolecular potential energy models to perform a broad search of the potential energy surface. nih.govresearchgate.net
Local Optimization: Refining the promising structures obtained from the global optimization using more accurate quantum chemical methods, such as dispersion-corrected DFT. aip.orgnih.gov
Single-Point Energy Calculations: Performing high-level calculations, like coupled-cluster methods, to obtain more accurate energies for the optimized structures. aip.org
These studies have revealed recurring structural motifs in methanol clusters, including:
Folded and/or twisted rings nih.govresearchgate.net
Folded rings with a short branch nih.govresearchgate.net
Stacked rings nih.govresearchgate.net
For smaller clusters, cyclic structures are often the most stable. aip.org The stability of these clusters is influenced by a network of hydrogen bonds and, in larger clusters, by weak C–H⋯O bonds. nih.gov The use of deuterated methanol, such as this compound (CD3OH) or fully deuterated methanol (CD3OD), can aid in identifying the roles of different molecular components in cluster formation through techniques like mass spectrometry. nih.govacs.org
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding)
The primary force holding methanol clusters together is hydrogen bonding. Computational methods provide detailed information about the nature and strength of these interactions.
Atoms in Molecules (AIM) Theory: This method is used to analyze the electron density topology to characterize chemical bonds, including hydrogen bonds. mdpi.com The presence of a bond critical point (BCP) between a hydrogen donor and acceptor is a clear indicator of a hydrogen bond. mdpi.com
Energy Decomposition Analysis (EDA): This analysis partitions the total interaction energy into physically meaningful components, such as electrostatic, exchange, and dispersion energies. nih.gov For methanol-containing complexes, EDA has shown that the interactions are predominantly electrostatic and exchange in nature, which is characteristic of typical hydrogen bonds. nih.gov
Vibrational Frequency Analysis: The formation of a hydrogen bond typically leads to a red shift (a decrease in frequency) of the O-H stretching vibration. mdpi.comrsc.org The magnitude of this shift is often correlated with the strength of the hydrogen bond. rsc.org
Studies on mixed clusters, such as methanol-water, have shown that hydrogen exchange can occur through the hydrogen-bonded network. acs.org The interaction of methanol with other molecules, like amides or isoflavones, has also been investigated, revealing the versatility of methanol as both a hydrogen bond donor and acceptor. mdpi.comnih.gov
Applications in Advanced Organic Synthesis and Isotopic Labeling
N-Trideuteromethylation Reactions
N-trideuteromethylation is the process of introducing a trideuteromethyl group onto a nitrogen atom within a molecule. Methanol-d3 is a key C1 source for these reactions, offering a cost-effective and readily available alternative to other deuterated methylating agents. researchgate.net
The synthesis of N-trideuteromethyl labeled compounds often involves catalytic processes where this compound serves as the source of the -CD3 group. researchgate.net These reactions can be applied to a variety of nitrogen-containing compounds, including amines and their derivatives. acs.org For instance, the N-methylation of amines using methanol (B129727) can be adapted to use this compound, providing a direct route to the corresponding N-trideuteromethylated products. nih.gov This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol, reaction with the amine, and subsequent reduction. acs.org
Recent advancements have focused on developing more sustainable and efficient catalytic systems, including those based on ruthenium, for these transformations. acs.orgnih.gov These methods often operate under milder conditions and with weaker bases compared to traditional approaches. acs.org The use of photocatalysts has also been explored, enabling the synthesis of mono-, di-, or tri-deuterated N-methylamines by carefully selecting the deuterated methanol source (e.g., CD3OD). researchgate.net
A variety of reagents derived from this compound have been developed to facilitate trideuteromethylation. For example, a reagent referred to as DMTT, synthesized from this compound, has shown different reactivity and selectivity compared to traditional reagents like CD3I and (CD3)2SO4. nih.gov Another approach involves the in-situ generation of a trideuteromethylating agent, TDMSOI, from the reaction of TMSOI and DMSO-d6, which can then be used to introduce the -CD3 group into various functional groups. acs.org
Table 1: Examples of N-Trideuteromethylation Reactions
| Reactant Type | Catalyst/Reagent | Product Type | Reference |
| Amines, Nitroarenes | Homogeneous and heterogeneous catalysts | N-trideuteromethyl labeled molecules | researchgate.net |
| Amines | Ruthenium complexes | N-methylaniline derivatives | acs.orgnih.gov |
| Amines | Silver-loaded titanium dioxide photocatalyst | N-methylamines | researchgate.net |
| Phenols, Thiophenols | TDMSOI | -CD3 substituted compounds | acs.org |
| N-sulfonyl or N,N-diacetyl groups | DMTT | N-methylated-d3 products | nih.gov |
The introduction of a trideuteromethyl group can significantly alter the metabolic profile of a drug candidate. youtube.com This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond. youtube.com This can lead to improved metabolic stability, potentially reducing the required dosage and altering the pharmacokinetic properties of a drug. youtube.com
The incorporation of a trideuteromethyl group has become an important strategy in drug optimization and development. researchgate.net It can help to address issues related to metabolism-mediated toxicity and drug interactions. acs.org The ability to selectively introduce a -CD3 group allows medicinal chemists to fine-tune the properties of pharmacologically active compounds. nih.gov For example, this strategy has been successfully applied to the synthesis of deuterated versions of various pharmaceuticals. ucl.ac.uk
Deuterium (B1214612) Labeling for Mechanistic Synthetic Studies
This compound is a valuable tool for elucidating reaction mechanisms. By tracking the position of the deuterium atoms in the products of a reaction, chemists can gain insights into the pathways and intermediates involved.
For example, in studies of ring-opening reactions of cyclopropanes, this compound (CD3OH) and its conjugate base (NaOCD3) were used to probe the source of protons in the reaction. uq.edu.au The isotopic composition of the products provided evidence for the involvement of both the solvent and a "caged" methanol molecule formed during the reaction. uq.edu.au
Similarly, deuterium labeling experiments with this compound have been used to investigate the mechanism of N-methylation reactions catalyzed by ruthenium complexes. acs.orgnih.gov These studies helped to confirm a "borrowing hydrogen" mechanism. acs.org The use of different isotopologues of methanol, such as CH3OD and CD3OD, allows for a detailed analysis of the hydrogen transfer steps in the reaction. nih.gov
Solvent Applications in Specialized Preparatory Methods
While widely known for its use in NMR spectroscopy, this compound also serves as a specialized solvent in certain preparatory methods. armar-europa.de Its properties as an amphiprotic solvent make it suitable for a range of reactions. isotope.comisotope.com For instance, it can be used in the preparation of organometallic complexes for spectroscopic analysis. calpaclab.com In some cases, reactions are carried out using this compound as the solvent, particularly when studying reaction mechanisms or when the solvent can also act as a reagent. nih.gov High-purity this compound is essential for these applications to ensure accurate and reproducible results. sdfine.com
Biological and Biomedical Research Applications
Metabolomics Studies
In the field of metabolomics, which seeks to identify and quantify the complete set of small-molecule metabolites in a biological system, Methanol-d3 plays a crucial role in enhancing the accuracy and scope of analyses.
Methanol (B129727) is a cornerstone solvent for the extraction of metabolites from biological samples prior to analysis, often by liquid chromatography-mass spectrometry (LC-MS). nih.gov Its ability to precipitate proteins while solubilizing a wide range of polar and semi-polar metabolites makes it highly effective. nih.govisotope.com Common extraction procedures utilize methanol-water mixtures or combinations of chloroform, methanol, and water to separate metabolites based on their polarity. mdpi.comuniversiteitleiden.nlresearchgate.net
The use of deuterated methanol (this compound) in these protocols is particularly important for quality control. Researchers have employed mixtures of native methanol (CH₃OH) and this compound (CD₃OH) during extraction to unambiguously identify artifacts that can arise from the reaction of the solvent with natural metabolites. nih.govnih.gov This stable isotope labeling approach allows for the clear differentiation of true biological molecules from those that have been artificially methylated by the extraction solvent, thereby preventing misinterpretation of metabolomics data. nih.gov For example, one study using deuterated methanol in extractions of wheat leaves found that approximately 8% of all detected compounds were artifacts formed by methylation during the sample preparation process. nih.govnih.gov
Protocols for metabolite extraction often involve the following steps:
Quenching: Rapidly halting all enzymatic activity to preserve the metabolic state of the sample, often achieved by using ice-cold methanol or snap-freezing in liquid nitrogen. universiteitleiden.nlwhiterose.ac.uk
Extraction: Homogenizing the sample in a methanol-based solvent system to solubilize metabolites.
Separation: Centrifuging the sample to pellet precipitated proteins and cellular debris. The resulting supernatant, containing the metabolites, is then collected for analysis. nih.govacs.org
Targeted metabolomics aims to quantify a specific, predefined set of metabolites. Achieving accurate quantification with techniques like LC-MS/MS (B15284909) requires the use of internal standards to correct for variations in sample preparation and instrument response. nih.gov Stable isotope-labeled compounds are considered the gold standard for this purpose because they have nearly identical chemical and physical properties to their native counterparts but are distinguishable by their mass. nih.gov
While this compound itself is a deuterated solvent, its primary role is not typically as an internal standard for quantifying other analytes. Instead, isotopically labeled versions of the target metabolites (e.g., Methionine-d3, 25OHD3-d6) are spiked into the sample, often within the methanol-based extraction solvent, at a known concentration. metabolomicsworkbench.orgrsc.orgnih.gov The ratio of the signal from the native analyte to the signal from its deuterated internal standard is used to calculate the absolute concentration of the metabolite, thereby improving the precision and accuracy of the measurement. rsc.org
The key benefits of using deuterated internal standards in targeted metabolomics are summarized below.
Table 1: Advantages of Deuterated Internal Standards in Targeted Metabolomics
| Feature | Benefit |
|---|---|
| Co-elution | The standard elutes at the same chromatographic retention time as the native analyte, ensuring it experiences the same matrix effects. |
| Similar Ionization | The standard and analyte exhibit similar ionization efficiency in the mass spectrometer source. |
| Correction for Loss | The standard accounts for any loss of analyte that may occur during sample extraction, cleanup, and derivatization steps. |
| Improved Accuracy | By normalizing the analyte's signal to the standard's signal, quantitative accuracy and reproducibility are significantly enhanced. nih.gov |
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of reactions within metabolic networks. wikipedia.orgrsc.org This is accomplished by introducing a substrate labeled with a stable isotope (such as ¹³C or ²H) into a biological system and tracking the incorporation of the isotope into downstream metabolites. wikipedia.orgresearchgate.netnih.gov
This compound is a valuable tracer for investigating one-carbon (C1) metabolism. ethz.ch Certain microorganisms, known as methylotrophs, can use methanol as their sole source of carbon and energy. ethz.chpnas.org By supplying this compound, researchers can trace the path of the deuterium-labeled methyl group as it is assimilated into the central metabolism. For instance, in engineered strains of E. coli designed to grow on methanol, isotopic tracer analysis is essential to confirm that biomass is being formed exclusively from the C1 source and to understand how metabolic pathways have been optimized. ethz.ch Methanol is first oxidized to formaldehyde (B43269), which is then incorporated into central metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway. researchgate.net Tracking the distribution of deuterium (B1214612) from this compound in metabolites provides a detailed map of these metabolic fluxes, revealing how the cell utilizes the C1 compound for biosynthesis and energy production. researchgate.netouc.edu.cn
Proteomics Applications
In proteomics, the large-scale study of proteins, this compound and related deuterated reagents serve specialized roles in sample preparation and quantitative analysis. Methanol is widely used in proteomics for protein precipitation, often in a mixture with chloroform, to separate proteins from other cellular components like lipids. researchgate.net
A key application of this compound is in stable isotope labeling for relative quantification. Chemical labeling strategies use reagents that differ only in their isotopic composition to create "heavy" and "light" versions of peptides, which can be distinguished by mass spectrometry. nih.gov One such technique, known as isotope-coded fatty acid transmethylation (iFAT), uses light (d0) and heavy (d3) methanol for the relative quantification of fatty acids. nih.gov Although focused on lipids, this principle of using isotopically distinct methanol for derivatization is applicable to other molecule classes.
Furthermore, deuterated reagents derived from or used in conjunction with methanol are employed for chemical proteomics. For example, D3-methoxyamine has been used to label carbonyl groups present on proteins as a result of oxidative stress or enzymatic activity, such as the formation of allysine. acs.org This labeling, followed by mass spectrometry analysis, allows for the identification and quantification of these specific protein modifications. acs.org Commercial suppliers also list "Proteomics" as a general application for this compound, highlighting its role as a solvent and reagent in various preparatory methods. isotope.comckgas.comisotope.com
Imaging and Diagnostic Agent Research (e.g., MRI/MRS implications of deuteration)
Deuterium (²H) is emerging as a powerful, non-radioactive isotope for in vivo metabolic imaging. Techniques such as Deuterium Magnetic Resonance Spectroscopy (MRS) and Deuterium Metabolic Imaging (DMI) leverage the administration of deuterated compounds to trace metabolic pathways in real-time within living organisms. isotope.comnih.gov
The key advantages of using deuterium for in vivo imaging include:
Low Natural Abundance: The natural abundance of deuterium is very low (~0.015%), resulting in a negligible background signal and allowing for high-contrast detection of the administered deuterated probe. nih.gov
Safety: Deuterium is a stable, non-radioactive isotope, making deuterated compounds safe for administration, even in human studies. nih.gov
Distinct Signal: The ²H nucleus has a unique resonance frequency, allowing it to be detected by an MRI scanner with a specific radiofrequency coil without interference from the abundant ¹H signal of water and lipids. nih.gov
While deuterated glucose ([6,6′-²H₂]Glc) is the most commonly used probe for DMI studies of glycolysis and the Warburg effect in cancer, other deuterated molecules are being explored for different metabolic pathways. nih.govnih.gov this compound has been used in this context for research purposes. For instance, Methanol-d4 (a related isotopologue) has been incorporated into imaging phantoms to assess the spectral resolution and signal-to-noise ratio (SNR) of deuterium imaging setups on clinical MRI scanners. nih.gov Additionally, a study of yeast metabolism using deuterium MRS reported the specific chemical shift and relaxation time for this compound, data which are fundamental for its potential use as an MRS-detectable probe. researchgate.net The ability to detect this compound and distinguish its signal from other metabolites opens the possibility of using it to non-invasively study C1 metabolism in vivo, which could have implications for understanding diseases where these pathways are dysregulated.
Table 2: Properties of this compound Relevant to MRS/DMI Research
| Property | Value/Description | Significance in MRS/DMI |
|---|---|---|
| ²H Chemical Shift | 3.309 ppm researchgate.net | Allows the signal from this compound to be distinguished from other deuterated metabolites like lactate (B86563) or glutamate. |
| ²H Relaxation Times | T₁: 4600 ± 200 ms; T₂: 4200 ± 60 ms (in yeast) researchgate.net | These long relaxation times are favorable for signal detection in MRS/DMI experiments. |
| Deuterated Probe | Serves as an exogenous contrast agent whose metabolic fate can be tracked. nih.gov | Enables the non-invasive mapping of metabolic fluxes related to methanol conversion. |
Compound Information
Table 3: List of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Methanol | 887 |
| This compound | 123132 |
| Methionine-d3 | 119426 |
| Chloroform | 6212 |
| Water | 962 |
| Glucose | 5793 |
Environmental Fate and Transport Research
Biodegradation Studies (Aerobic and Anaerobic Conditions)
The environmental fate of methanol (B129727) is predominantly governed by biodegradation, a process that occurs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. methanol.org While specific biodegradation rate studies exclusively focused on Methanol-d3 are not extensively documented in publicly available literature, the principles governing the biodegradation of its non-deuterated counterpart, methanol, provide a strong basis for understanding its environmental persistence.
Biodegradation is expected to be the primary mechanism controlling the fate of methanol in soil, groundwater, and surface water environments. methanol.org Methanol is readily utilized by a wide variety of microorganisms as a source of carbon and energy.
Aerobic Biodegradation: In the presence of oxygen, microorganisms oxidize methanol to carbon dioxide and water. This process is generally rapid and efficient.
Anaerobic Biodegradation: Under anaerobic conditions, the degradation pathway is more complex and involves several groups of microorganisms. wur.nl Methanol can be converted to methane (B114726) (CH₄) by methanogenic archaea or, in the presence of alternative electron acceptors like nitrate (B79036) or sulfate (B86663), it can be oxidized to carbon dioxide by denitrifying or sulfate-reducing bacteria. methanol.orgwur.nlepa.gov For instance, in the absence of oxygen and nitrate, conditions in groundwater impacted by landfill leachate often favor processes like sulfate reduction and methanogenesis for the breakdown of organic compounds. epa.gov Studies on methanol biodegradation in anaerobic bioreactors show that it can be successfully converted into methane. wur.nl One study investigating anaerobic biodegradation with thiosulphate as an electron acceptor found methanol degradation rates ranging from 0.04 to 3.9 grams per gram of biomass per day. nih.gov
Table 1: General Conditions for Methanol Biodegradation
| Condition | Electron Acceptor | Primary End Products | Microbial Group Examples |
|---|---|---|---|
| Aerobic | Oxygen (O₂) | Carbon Dioxide (CO₂), Water (H₂O) | Aerobic bacteria |
| Anaerobic | None (Methanogenesis) | Methane (CH₄), Carbon Dioxide (CO₂) | Methanogenic archaea (e.g., Methanosarcina) |
| Anaerobic | Nitrate (NO₃⁻) | Carbon Dioxide (CO₂), Nitrogen Gas (N₂) | Denitrifying bacteria |
| Anaerobic | Sulfate (SO₄²⁻) | Carbon Dioxide (CO₂), Hydrogen Sulfide (H₂S) | Sulfate-reducing bacteria |
| Anaerobic | Thiosulphate (S₂O₃²⁻) | Carbon Dioxide (CO₂), Sulphate (SO₄²⁻) | Thiosulphate-reducing bacteria |
Atmospheric Chemistry Investigations (e.g., Gas Phase Reactions)
In the atmosphere, the primary removal mechanism for methanol is its gas-phase reaction with the hydroxyl radical (•OH). harvard.edupnas.org This reaction is a critical step in atmospheric chemistry, influencing the budgets of ozone, formaldehyde (B43269), and carbon monoxide. harvard.edu
The reaction proceeds via H-atom abstraction from the C-H bonds of the methyl group. scielo.br The substitution of hydrogen with deuterium (B1214612) in this compound has a significant impact on the reaction kinetics. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which means more energy is required to break it. scielo.br
This difference in bond strength results in a kinetic isotope effect, causing the reaction between the hydroxyl radical and this compound to be slower than the corresponding reaction with methanol. scielo.br This finding is crucial for atmospheric models that use methanol concentrations to trace air mass histories or estimate OH radical concentrations.
The general atmospheric oxidation sequence is as follows:
Initiation: Reaction with hydroxyl radical abstracts a deuterium atom. CD₃OH + •OH → •CD₂OH + HDO
Product Formation: The resulting radical reacts further, typically with oxygen, leading to the formation of deuterated formaldehyde and other products. harvard.edu
Research has also explored the ion-molecule reaction between methanol radical cations (CH₃OH•⁺) and methane (CH₄), which is relevant in both atmospheric and astrochemical contexts where high-energy radiation is present. mdpi.com Similar ion-driven reactions involving this compound could occur, with the reaction rates and pathways influenced by the deuteration. For instance, experiments using deuterated methanol (CD₃OH) helped to distinguish between product isomers in reactions with molecular oxygen. nih.gov
Table 2: Comparison of Gas Phase Reaction Parameters
| Reactant | Primary Atmospheric Sink | Relative Reaction Rate | Key Factor |
|---|---|---|---|
| Methanol (CH₃OH) | Reaction with •OH radical | Faster | Weaker C-H bond strength |
| This compound (CD₃OH) | Reaction with •OH radical | Slower | Stronger C-D bond strength scielo.br |
Contaminant Fate and Transport Modeling (as a tracer)
In hydrogeology and environmental engineering, understanding the movement of water and contaminants through the subsurface is critical for managing water resources and remediating polluted sites. This compound is an effective tracer for this purpose. A tracer is a substance added to a system to observe the pathways and rates of movement.
When introduced into groundwater, this compound moves with the water flow, and its concentration can be monitored at downstream locations. Because it is miscible with water, non-reactive under most subsurface conditions (apart from biodegradation), and can be detected at very low concentrations, it serves as an excellent water tracer. methanol.org Its use helps to determine key hydrogeological parameters such as:
Groundwater velocity and flow paths
Dispersion and dilution of contaminants
The connection between surface water and groundwater
Models like MODFLOW (for groundwater flow) and MT3DMS (for solute transport) are commonly used to simulate these processes. jeionline.orgwaterloohydrogeologic.com In this context, this compound can be used to calibrate and validate these models. aivc.org By injecting a known quantity of this compound and monitoring its breakthrough curve at observation wells, researchers can adjust model parameters (e.g., hydraulic conductivity, dispersivity) until the model's predictions match the observed data. epa.gov This ensures the model accurately represents the field site before being used to predict the fate of actual contaminants.
A 2023 report noted that a significant percentage of environmental labs use deuterated methanol for isotopic tracing purposes, highlighting its importance in the field. marketgrowthreports.com
Detection and Monitoring in Environmental Matrices (as a tracer)
The successful use of this compound as a tracer hinges on the ability to accurately detect and quantify it in environmental samples such as water. The distinct mass of this compound (molecular weight of approximately 35.06 g/mol ) compared to normal methanol (approx. 32.04 g/mol ) allows for its specific detection. isotope.com
The primary analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS) . researchgate.net
Gas Chromatography (GC) separates the components of a sample mixture. When a water sample containing this compound is injected, the methanol is volatilized and travels through a column, separating it from other compounds.
Mass Spectrometry (MS) then detects the separated components. The mass spectrometer bombards the molecules with electrons, creating ions whose mass-to-charge ratio can be measured. This compound will produce a distinct pattern of ions different from that of non-deuterated methanol, allowing for unambiguous identification and quantification.
In many analytical methods for quantifying methanol in complex samples, this compound is itself used as an internal standard. researchgate.net By adding a known amount of this compound to a sample, any variability in the sample preparation and analysis process can be corrected for, leading to highly accurate measurements of the target analyte. This same principle underpins its utility as a tracer; its unique mass signature makes it readily distinguishable from background levels of methanol. Methods have been developed for detecting trace levels of methanol in water, which can be adapted for this compound. google.com
Methanol D3 in Materials Science Research
Adsorption Studies on Solid Surfaces (e.g., Zeolites, Metal Oxides)
The study of how molecules like methanol (B129727) adsorb onto solid surfaces is fundamental to understanding catalysis, separation, and sensing. Methanol-d3 is invaluable in these investigations, providing a clear spectroscopic window to observe the interactions between the adsorbate and the surface.
Research on various alkali metal-exchanged zeolites (such as ZSM5, MOR, and FAU) has utilized infrared (IR) spectroscopy to study methanol adsorption. researchgate.net The primary interaction occurs between the methanol oxygen atom and the alkali metal cations at the zeolite's ion exchange sites. researchgate.net Further interactions are observed between the hydroxyl group of the methanol and the lattice oxygen atoms of the zeolite framework. researchgate.net The use of deuterated methanol helps in assigning vibrational modes, confirming that increasing the polarity of the zeolite lattice (lower Si/Al ratio) or increasing the atomic weight of the alkali metal cation strengthens the hydrogen bonding with the methyl group. researchgate.net
In the context of metal oxides, studies on gallium oxide (Ga₂O₃) polymorphs demonstrate the utility of this compound. conicet.gov.ar Upon adsorption at 373 K, this compound chemisorbs both molecularly (as CD₃OH) and dissociatively (as methoxy (B1213986), CD₃O). conicet.gov.ar By using the deuterated form, researchers can unambiguously assign infrared bands corresponding to each species, which would be more complex with standard methanol due to overlapping C-H stretching frequencies. conicet.gov.ar This precise identification allowed for the quantification of available surface-active sites. conicet.gov.ar
Similarly, on titanium dioxide (TiO₂) surfaces, a prerequisite for photocatalytic oxidation is the dissociative adsorption of methanol to form surface-bound methoxy groups. mdpi.com Studies using CD₃OH confirm the formation of these methoxy species and allow for the tracking of their subsequent reactions during photooxidation. rsc.org The presence of oxygen vacancies on the TiO₂ surface has been shown to favor this dissociative adsorption. mdpi.com
Interactive Table 1: Adsorption of this compound on Various Surfaces
| Surface Material | Adsorption Type(s) Observed with this compound | Key Findings |
| Gallium Oxide (α, β, γ-Ga₂O₃) | Molecular (CD₃OH) and Dissociative (CD₃O) | This compound enabled clear IR band assignment to quantify active surface sites. conicet.gov.ar |
| Alkali-Exchanged Zeolites (X, ZSM5, MOR) | Physisorption and Chemisorption | Primary interaction is between methanol's oxygen and zeolite cations; hydrogen bonding strength is influenced by zeolite polarity. researchgate.netresearchgate.net |
| Titanium Dioxide (TiO₂) | Molecular and Dissociative (methoxy) | Dissociative adsorption is a key step in photooxidation; oxygen vacancies promote this process. mdpi.com |
| Silicon (Si(001)) | Dissociative (O-H cleavage) | Initial adsorption proceeds via O-H cleavage, with C-O cleavage occurring as a subsequent reaction at higher temperatures. acs.org |
Surface Chemistry and Interface Engineering
This compound is a powerful tracer for unraveling complex reaction mechanisms at material surfaces and interfaces. By labeling the methyl group, scientists can follow its transformation through various intermediate steps to the final products.
On gallium oxide surfaces, temperature-programmed surface reaction studies followed by mass spectrometry and IR spectroscopy traced the fate of adsorbed CD₃O species. conicet.gov.ar Upon heating, the methoxy groups were found to oxidize into formate (B1220265) (HCOO) species, which then decomposed to release carbon monoxide (CO) and carbon dioxide (CO₂). conicet.gov.ar The use of deuterated methanol was crucial for confirming the reaction pathway.
Interface engineering, which involves modifying the boundary between two materials to enhance performance, also benefits from studies using this compound. For instance, in the development of Pd-iC-CeO₂ catalysts for the direct conversion of methane (B114726) to methanol, a distinct interfacial carbon (iC) layer was created through mechanochemical synthesis. csic.esacs.org This interface modulates the metal-oxide interaction and is critical for achieving 100% selectivity towards methanol. csic.esacs.org Isotopic labeling studies are instrumental in verifying the role of such interfaces by tracing the reaction pathways of reactants and intermediates.
Role as a Probe for Material Characterization
Beyond studying surface reactions, this compound serves as a versatile probe for characterizing the intrinsic properties of materials using various analytical techniques.
The most common application is in Nuclear Magnetic Resonance (NMR) spectroscopy, where this compound (often in combination with deuterated water) is used as a solvent. sigmaaldrich.comarmar-europa.de Its deuterated nature ensures it does not produce a large solvent signal in ¹H NMR spectra, allowing for the clear detection and quantification of proton-containing analytes. armar-europa.decymitquimica.com This is essential in diverse fields, from analyzing the products of polymer recycling to studying the microenvironment within zeolite pores. nih.govrsc.org
In vibrational spectroscopy (IR and Raman), the distinct frequencies of C-D bonds compared to C-H bonds allow for unambiguous assignment of spectral features. As seen in the adsorption studies on gallium oxide, the IR bands for CD₃OH and CD₃O species could be clearly resolved from any potential hydrocarbon contaminants or other adsorbed species. conicet.gov.ar
This compound is also employed as an internal standard in quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net For example, in monitoring methanol levels in wastewater, this compound is added to samples to improve the accuracy and reproducibility of the measurement by correcting for variations during sample preparation and injection. researchgate.net Furthermore, its reactivity can be used as a characterization tool itself. In electrospray ionization mass spectrometry (ESI-MS) analysis of organic aerosols, switching the solvent from methanol to this compound revealed that certain analyte molecules were reacting with the solvent to form esters and acetals, providing functional group information about the complex organic mixture. uci.edu
Interactive Table 2: Applications of this compound as a Material Probe
| Analytical Technique | Role of this compound | Information Gained |
| Nuclear Magnetic Resonance (NMR) | Deuterated Solvent | Unobscured detection and quantification of proton-containing analytes. armar-europa.denih.gov |
| Infrared (IR) Spectroscopy | Isotopic Tracer | Unambiguous assignment of vibrational modes for adsorbed species (e.g., methoxy vs. molecular methanol). conicet.gov.ar |
| Mass Spectrometry (MS) | Isotopic Tracer / Internal Standard | Tracing reaction pathways, identifying intermediates, and accurate quantification of methanol. rsc.orgresearchgate.net |
| ESI-MS | Reactive Solvent Probe | Identification of functional groups (carbonyls, carboxylic acids) in complex mixtures. uci.edu |
Mechanical and High-Pressure Chemical Reactions
This compound is relevant to emerging areas of materials processing, including mechanochemistry and high-pressure chemistry, where understanding reaction mechanisms is key to process optimization.
Mechanochemistry involves chemical transformations induced by mechanical force, such as ball milling, often in the absence of bulk solvents. nih.gov This technique has been used for the chemical recycling of polymers like polycarbonate (PC) and polyethylene (B3416737) terephthalate (B1205515) (PET) via methanolysis, where the polymer is broken down into its constituent monomers using methanol. rsc.org It is also used to synthesize advanced catalysts, such as Pd-iC-CeO₂. csic.esacs.org While these studies often use standard methanol, the use of this compound in mechanistic investigations would be essential to trace the reaction pathways and understand how mechanical force activates the C-O bond of methanol and the polymer backbone.
High-pressure chemistry explores reactions under elevated pressures, which can significantly alter reaction rates and selectivity. The oxidation of ammonia-methanol mixtures at high pressures, relevant to advanced combustion engines, has been studied experimentally and through modeling. researchgate.net Kinetic models often rely on quantum chemical calculations to predict reaction pathways. researchgate.net Experimental validation of these models, particularly concerning the interaction between ammonia (B1221849) and methanol species, would heavily rely on isotopic labeling. Using this compound in high-pressure shock tube experiments would allow for the precise tracking of intermediates and products, confirming or refining the proposed reaction mechanisms.
Development of Advanced Analytical Methodologies
Chromatographic Method Development (e.g., HPLC, GC-MS)
In chromatographic method development, the choice of solvent is critical as it directly influences selectivity and resolution. While Methanol-d3 is chemically similar to its non-deuterated counterpart, the isotopic substitution can lead to subtle differences in physicochemical properties that can be exploited in the development of highly specific analytical methods.
High-Performance Liquid Chromatography (HPLC):
In reversed-phase HPLC, the mobile phase composition is a key parameter for achieving optimal separation. While methanol (B129727) is a common organic modifier, the use of this compound is less frequent as a primary mobile phase component due to cost. However, in specific applications, particularly when interfacing with mass spectrometry, the use of a deuterated mobile phase can be advantageous for minimizing background noise and improving signal-to-noise ratios.
Studies have shown that replacing water (H2O) with deuterium (B1214612) oxide (D2O) in the mobile phase can alter retention times of analytes with exchangeable protons. lgcstandards.comarmar-europa.delgcstandards.com While direct comparative studies on the elution strength and selectivity of this compound versus methanol in HPLC are not extensively documented in readily available literature, the principles of isotopic effects suggest that subtle changes in retention behavior could be expected. These changes could be particularly relevant in the separation of isomers or in chiral chromatography where small differences in interaction energies can lead to significant improvements in resolution. phenomenex.comhplc.today
Gas Chromatography-Mass Spectrometry (GC-MS):
In GC-MS, this compound is more commonly employed as a solvent for sample preparation and as an internal standard rather than a mobile phase component. Its high purity and volatility make it an excellent solvent for dissolving a wide range of organic compounds before injection into the GC system. aapco.org When used as an internal standard, this compound co-elutes with the target analyte (methanol) but is distinguished by its higher mass-to-charge ratio in the mass spectrometer, allowing for accurate quantification. researchgate.net
The development of GC-MS methods for the analysis of volatile organic compounds often involves the use of deuterated internal standards to correct for variations in sample injection and ionization efficiency. For instance, in the analysis of methanol in wastewater, this compound serves as an ideal internal standard. researchgate.net
Table 8.1: Comparison of Solvents in Chromatographic Method Development
| Parameter | Methanol | This compound | Acetonitrile (B52724) |
| Polarity | Polar Protic | Polar Protic | Polar Aprotic |
| Elution Strength (Reversed-Phase) | Moderate | Similar to Methanol | Higher than Methanol shimadzu.com |
| UV Cutoff | ~205 nm | ~205 nm | ~190 nm shimadzu.com |
| Viscosity (in water mixtures) | Higher than Acetonitrile shimadzu.com | Similar to Methanol | Lower than Methanol shimadzu.com |
| Selectivity Differences | Different from Acetonitrile shimadzu.com | Subtle differences from Methanol | Different from Methanol shimadzu.com |
| Primary Use in Method Development | Mobile Phase Component | Internal Standard, NMR Solvent armar-europa.de | Mobile Phase Component elementlabsolutions.com |
This table provides a general comparison of common solvents used in HPLC method development. Specific performance can vary depending on the stationary phase and analytes.
Mass Spectrometry Methodologies (e.g., LC-MS, GC-MS)
This compound is extensively utilized in mass spectrometry-based methodologies, primarily as an internal standard to improve the accuracy and precision of quantitative analyses. The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of an isotopically labeled compound to a sample before analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS):
In LC-MS/MS (B15284909), deuterated internal standards like this compound are considered the gold standard for quantitative bioanalysis. biopharmaservices.com They compensate for variations in sample preparation, chromatographic retention, and ionization efficiency. Because the deuterated standard is chemically almost identical to the analyte, it experiences similar matrix effects, leading to more accurate quantification. biopharmaservices.com
For example, in a validated LC-MS/MS method for the determination of the immunosuppressant mycophenolic acid, a deuterated internal standard was used to compensate for matrix effects and ensure accurate quantification in patient samples. nih.gov Similarly, in the analysis of vitamin D3 and its metabolites in food, deuterated internal standards are commonly used to account for matrix effects and improve the robustness of the analysis. dtu.dk
Gas Chromatography-Mass Spectrometry (GC-MS):
In GC-MS, this compound is frequently used as an internal standard for the quantification of methanol and other volatile organic compounds in various matrices, including environmental and biological samples. researchgate.netnih.gov A study on the analysis of methanol in wastewater demonstrated the use of this compound as an internal standard to achieve linear calibration curves over a wide concentration range. researchgate.net
The following table provides examples of Multiple Reaction Monitoring (MRM) transitions that could be used for the quantification of an analyte and its corresponding deuterated internal standard, this compound, in a hypothetical LC-MS/MS analysis.
Table 8.2: Example MRM Transitions for a Hypothetical Analyte and this compound Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte X | [M+H]+ | Fragment 1 | Optimized Value |
| [M+H]+ | Fragment 2 | Optimized Value | |
| This compound (Internal Standard) | 36.1 (CD3OH+H)+ | 19.0 (CD3)+ | Optimized Value |
| 36.1 (CD3OH+H)+ | 22.0 (D3O)+ | Optimized Value |
Note: The precursor and product ions for Analyte X are hypothetical. The MRM transitions for this compound are illustrative and would need to be optimized for the specific instrument and analytical conditions.
Validation of Deuterated Solvents in Analytical Protocols
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. When a deuterated solvent like this compound is used, particularly as an internal standard, the validation process must demonstrate that its inclusion leads to accurate and precise results. Key validation parameters include linearity, accuracy, precision, selectivity, and robustness.
A study on the quantification of thiopurine S-methyltransferase activity using an LC-MS/MS method provides a clear example of the validation of a method employing a deuterated internal standard. nih.gov The validation demonstrated excellent linearity, precision, and accuracy.
Linearity: The method showed a coefficient of determination (r²) of 0.9999 over a concentration range of 1-500 ng/mL. nih.govPrecision: The intra- and inter-day coefficients of variation (CV%) were between 7.6% and 9.1% and 3.7% and 9.2%, respectively. nih.govAccuracy (Recovery): The recovery ranged from 94.9% to 112.3%. nih.gov
The following table summarizes typical validation parameters and acceptance criteria for a bioanalytical method using a deuterated internal standard.
Table 8.3: Typical Validation Parameters and Acceptance Criteria for Bioanalytical Methods
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Mean value within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |
| Matrix Effect | Internal standard should compensate for any ion suppression or enhancement |
| Stability | Analyte should be stable in the matrix under expected storage and processing conditions |
These are general guidelines, and specific acceptance criteria may vary depending on the regulatory body and the nature of the analysis.
Applications in Reference Standard and Quality Control
This compound serves as a crucial reference material and a tool for quality control in various industries, including pharmaceuticals and chemical manufacturing. Its well-defined isotopic purity makes it suitable for use as a reference standard in spectroscopic applications. armar-europa.de
Reference Standard:
This compound is available as a certified reference material from various suppliers. lgcstandards.comlgcstandards.com These standards are characterized by a high and accurately determined isotopic purity, making them suitable for:
Nuclear Magnetic Resonance (NMR) Spectroscopy: As a solvent and a reference standard for chemical shift calibration. armar-europa.de
Mass Spectrometry: For mass calibration and as a standard for isotopic analysis.
Quality Control:
In the pharmaceutical industry, quality control is paramount to ensure the safety and efficacy of drug products. reagent.co.uk this compound can be used in quality control laboratories for:
Impurity Profiling: As an internal standard for the accurate quantification of residual solvents, including methanol, in active pharmaceutical ingredients (APIs) and finished products.
Method Performance Monitoring: Regular analysis of a quality control sample spiked with this compound can be used to monitor the performance of an analytical method over time.
Proficiency Testing: this compound can be used in the preparation of proficiency testing samples to assess the competency of different laboratories in performing a specific analysis. isolife.nl An interlaboratory trial for a handheld methanol detector used samples spiked with known concentrations of methanol to evaluate the device's repeatability and reproducibility. chemrxiv.org
Table 8.4: Applications of this compound in Reference Standard and Quality Control
| Application Area | Specific Use of this compound | Benefit |
| Reference Material | NMR chemical shift reference | Accurate spectral interpretation |
| Mass spectrometry calibration | Precise mass determination | |
| Isotopic analysis standard | Reliable isotopic ratio measurements | |
| Quality Control | Internal standard for residual solvent analysis | Accurate quantification of impurities |
| Spiking agent in QC samples | Monitoring of method performance | |
| Component of proficiency testing schemes | Assessment of laboratory competence | |
| Industrial Manufacturing | Testing of chemically manufactured products | Ensuring product quality and consistency isotope.comisotope.com |
Q & A
Q. How can researchers confirm the isotopic purity of methanol-d₃ in experimental setups?
Methanol-d₃ isotopic purity is critical for reproducibility in NMR spectroscopy and reaction studies. Methodological verification involves:
- Quantitative NMR (qNMR) : Compare integration ratios of CD₃OH proton signals (if residual CH protons exist) against a certified internal standard like tetramethylsilane (TMS) .
- Mass Spectrometry (MS) : Analyze molecular ion peaks (e.g., m/z 35 for CD₃OH⁺) and isotopic distribution patterns to detect impurities such as methanol-d₂ or non-deuterated methanol .
- Supplier Documentation : Cross-check batch-specific certificates of analysis (CoA) for atom% D values (e.g., ≥99.5% purity in Kanto Reagents’ methanol-d₃) .
Q. What precautions are necessary when handling methanol-d₃ in solvent-sensitive reactions?
Deuterated solvents like methanol-d₃ require protocols to minimize isotopic exchange and contamination:
- Anhydrous Conditions : Use Schlenk lines or gloveboxes to prevent H/D exchange with atmospheric moisture, which reduces isotopic purity .
- Reagent Compatibility : Avoid protic acids/bases that accelerate H/D scrambling. For example, in acid-catalyzed esterifications, use deuterated catalysts (e.g., DCl instead of HCl) .
- Storage : Keep in amber vials with PTFE-lined caps at ≤4°C to suppress photodegradation and volatilization .
Q. How does methanol-d₃ affect NMR signal referencing compared to non-deuterated methanol?
Methanol-d₃ serves as both solvent and internal reference (δ 3.31 ppm for residual CHD₂OH protons). Key considerations:
- Lock Signal Stability : Ensure sufficient deuterium content (≥98 atom% D) for stable spectrometer locking. Impurities below 98% may require external locking with D₂O .
- Temperature Calibration : Account for solvent-specific chemical shift temperature coefficients (e.g., −0.01 ppm/°C for methanol-d₃) during variable-temperature NMR .
Advanced Research Questions
Q. How do isotopic effects of methanol-d₃ influence reaction kinetics in catalytic studies?
Deuterium substitution alters activation energies and kinetic isotope effects (KIEs) in catalytic mechanisms. For example:
- Oxidation on Fe₃O₄ Catalysts : Methanol-d₃ (CD₃OH) exhibits a KIE of ~2.1 during temperature-programmed surface reactions (TPSR), delaying C–D bond cleavage compared to C–H in CH₃OH. This is critical for mechanistic studies in syngas-to-methanol processes .
- Enzymatic Studies : In alcohol dehydrogenases, KIEs for CD₃OH vs. CH₃OH reveal rate-limiting steps (e.g., hydride transfer vs. substrate binding) .
Q. What analytical strategies resolve contradictions in methanol-d₃ purity assessments across techniques?
Discrepancies between qNMR, MS, and supplier data arise from:
- Residual Protons in qNMR : Undetected non-deuterated impurities (e.g., H₂O in solvent) skew integration ratios. Mitigate by drying samples over molecular sieves .
- MS Fragmentation Artifacts : In-source fragmentation of CD₃OH may mimic lower purity. Use high-resolution MS (HRMS) to distinguish isotopic clusters .
- Batch Variability : Cross-validate CoA data with in-house FTIR (C–D stretching at ~2100 cm⁻¹) .
Q. How can methanol-d₃ be optimized as a solvent in peptide conformational studies?
In β-peptide NMR studies, methanol-d₃’s polarity and deuteration level impact helix stability:
- Solvent Compatibility : Methanol-d₃ (vs. DMSO-d₆) stabilizes 14-helical folds in cyclohexane β-amino acid oligomers, confirmed by CD spectra and NOE patterns .
- Deuteration Threshold : ≥99.5% D ensures minimal proton interference in 2D NMR (e.g., TOCSY, NOESY) for residue-specific assignments .
Methodological Design Considerations
Q. What protocols ensure reproducibility in methanol-d₃-based synthetic routes?
Q. How should researchers address isotopic contamination in long-term storage of methanol-d₃?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
